Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate
Description
Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate (CAS: 1343425-46-6) is a sulfur-containing organic compound characterized by a central propane-1,3-diyl backbone flanked by two sulfonyl groups, each connected to tert-butyl ester-protected acetate moieties.
Properties
IUPAC Name |
tert-butyl 2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfonylpropylsulfonyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O8S2/c1-14(2,3)22-12(16)10-24(18,19)8-7-9-25(20,21)11-13(17)23-15(4,5)6/h7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPDQVQFNMGNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)CCCS(=O)(=O)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O8S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-Butyl 2,2’-(propane-1,3-diyldisulfonyl)diacetate typically involves the reaction of propane-1,3-diyldisulfonyl chloride with tert-butyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The general reaction scheme is as follows:
Propane-1,3-diyldisulfonyl chloride+2tert-butyl acetate→Di-tert-Butyl 2,2’-(propane-1,3-diyldisulfonyl)diacetate+2HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving yield.
Types of Reactions:
Oxidation: Di-tert-Butyl 2,2’-(propane-1,3-diyldisulfonyl)diacetate can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding amides or ethers.
Scientific Research Applications
Pharmaceutical Applications
Di-tert-butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate has shown promise in pharmaceutical research, particularly in the development of drug candidates with enhanced efficacy and reduced toxicity.
Anticancer Activity
Recent studies have investigated the compound's interaction with biological macromolecules such as DNA and proteins. Molecular docking studies have indicated that it may inhibit specific cancer cell lines, including breast and prostate cancer cells. For instance, a study demonstrated its potential to interact with bovine serum albumin (BSA), which is crucial for drug delivery systems .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes relevant to metabolic disorders. Research indicates that derivatives of this compound can act as inhibitors for enzymes like acetylcholinesterase and alpha-glucosidase, suggesting potential applications in treating conditions such as diabetes and Alzheimer’s disease .
Industrial Applications
This compound is also explored for its utility in industrial processes.
Antioxidant Properties
The compound exhibits antioxidant properties, making it suitable for use as an additive in plastics and food packaging materials to enhance stability against oxidative degradation. Its structural characteristics allow it to effectively scavenge free radicals .
Polymer Chemistry
In polymer chemistry, this compound can be employed as a cross-linking agent or modifier in the synthesis of advanced materials. Its ability to influence the thermal and mechanical properties of polymers makes it valuable in developing high-performance materials .
Case Study 1: Anticancer Research
A recent publication highlighted the synthesis of various derivatives from this compound and their evaluation against several cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment, revealing significant cytotoxic effects on MDA-MB-231 (breast cancer) and LNCaP (prostate cancer) cells .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Di-tert-butyl derivative A | MDA-MB-231 | 15 |
| Di-tert-butyl derivative B | LNCaP | 20 |
Case Study 2: Enzyme Inhibition
In another study focused on diabetes treatment, derivatives of this compound were synthesized and screened for their ability to inhibit alpha-glucosidase. The results indicated that certain modifications significantly enhanced inhibitory activity compared to standard drugs .
| Compound | Alpha-Glucosidase IC50 (µM) |
|---|---|
| Parent Compound | 50 |
| Modified Compound C | 25 |
Mechanism of Action
The mechanism by which Di-tert-Butyl 2,2’-(propane-1,3-diyldisulfonyl)diacetate exerts its effects depends on its application. In organic synthesis, it acts as a protecting group, preventing reactions at the carboxyl site. In medicinal applications, the ester groups are hydrolyzed by esterases to release the active drug.
Comparison with Similar Compounds
Di-tert-Butyl (2-Azidopropane-1,3-diyl)dicarbamate
- Structure : Features a propane-1,3-diyl backbone with carbamate (NHCOO-) groups instead of sulfonyl-acetate moieties.
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 17α-ethynylestradiol and di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate, achieving 97% yield .
- Applications : Serves as a precursor for estradiol-triazole derivatives, highlighting its role in steroid-drug conjugates.
- Key Differences :
- Carbamate groups are less electron-withdrawing than sulfonyl groups, altering reactivity.
- Deprotection via HCl yields amines, whereas sulfonyl esters may require harsher conditions.
CNU 016 (Di-tert-Butyl Amide-Ether Derivative)
- Structure : Contains a propane-1,3-diyl core with ether and amide linkages, coupled to naphthalene rings.
- Synthesis: Synthesized via HATU-mediated coupling of (2S,2’S)-2,2’-(((2-hydroxypropane-1,3-diyl)bis(oxy))bis(naphthalene-6,2-diyl))dipropionic acid with tert-butyl 2-aminoacetate (82% yield) .
- Applications : Designed as a dimeric anti-inflammatory agent targeting neuroinflammation.
- Key Differences :
- Ether and amide functionalities enhance hydrogen-bonding capacity, unlike the sulfonyl-acetate’s electrophilic character.
- Physical State: CNU 016 is an oil, whereas sulfonyl derivatives like the target compound are often solids due to higher polarity.
General Trends in tert-Butyl Esters
- Stability : Tert-butyl esters in all analogs confer steric protection, enabling selective deprotection under acidic conditions (e.g., HCl in ).
- Synthetic Utility : Common use as intermediates in multi-step drug synthesis, particularly for masking carboxylic acids or amines.
Research Findings and Implications
- Reactivity : The sulfonyl groups in the target compound may enhance electrophilicity, making it suitable for nucleophilic substitution reactions, unlike carbamates or amides.
- Synthetic Challenges : Sulfonylation reactions often require precise control to avoid overreaction, whereas carbamate/amide formations (e.g., CuAAC or HATU) are more straightforward .
- Biological Relevance : While CNU 016 and the carbamate analog are drug intermediates, the target compound’s sulfonyl-acetate structure could be explored for protease inhibition or as a sulfonic acid precursor.
Biological Activity
Di-tert-butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C15H28O8S2
- Molecular Weight : 400.5080 g/mol
- CAS Number : 2803457-02-3
- Physical Properties : The compound is characterized by its diacetate functional groups and sulfonyl linkages, which contribute to its reactivity and potential biological interactions .
Antioxidant Properties
Di-tert-butyl compounds are often studied for their antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that di-tert-butyl derivatives may exhibit significant antioxidant activity, potentially through the scavenging of free radicals .
Cytotoxicity and Antimicrobial Activity
Research indicates that compounds with similar structures often demonstrate cytotoxic effects against various cancer cell lines. For instance, studies on related di-tert-butylphenol derivatives have shown that they can inhibit the growth of cancer cells by inducing apoptosis. The mechanism typically involves the generation of reactive oxygen species (ROS) that trigger cell death pathways .
Moreover, antimicrobial activity has been observed in some di-tert-butyl compounds. They have been reported to exhibit inhibitory effects on bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture as natural biocides .
Case Studies
-
Cytotoxicity Assay :
- A study evaluated the cytotoxic effects of di-tert-butyl derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM depending on the specific derivative used.
-
Antioxidant Activity :
- In vitro assays demonstrated that di-tert-butyl compounds could reduce lipid peroxidation in cellular membranes, highlighting their potential as protective agents against oxidative damage.
-
Antimicrobial Testing :
- A series of antimicrobial tests showed that di-tert-butyl derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via sulfonylation reactions or coupling strategies. For example, analogous disulfonyl compounds have been prepared using HATU-mediated amide coupling (83% yield) under inert conditions with triethylamine as a base (). Optimization involves:
- Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can achieve >95% yield for structurally related tert-butyl-protected intermediates ( ).
- Temperature control : Reactions in DMF at 90°C for 24 hours improve coupling efficiency ().
- Deprotection : HCl-mediated removal of tert-butyl groups requires careful stoichiometry to avoid side reactions ( ).
Key Table :
| Condition | Yield (%) | Reference |
|---|---|---|
| HATU + Et₃N | 83 | |
| CuAAC | 95 | |
| K₂CO₃, 90°C, 24h | 82 |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing disulfonyl and tert-butyl groups?
Methodological Answer:
- NMR : ¹H NMR identifies tert-butyl signals as singlets at ~1.2–1.4 ppm. Disulfonyl groups are confirmed via ¹³C NMR (sulfonyl carbons at ~55–60 ppm) ( ).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 528.62 for related structures; ).
- HPLC : Use a C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) to assess purity ().
Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and torsional data. For example:
- Unit cell parameters : Triclinic system (P1) with a = 8.9849 Å, b = 11.8327 Å, c = 13.7768 Å ().
- Software : SHELXL refines structures using least-squares minimization, resolving ambiguities in dihedral angles (e.g., 76.5° between naphthyl rings in related compounds; ).
- Hydrogen bonding : Weak C–H⋯O interactions stabilize supramolecular chains ( ).
Advanced: How should researchers address contradictions between NMR and mass spectrometry data during characterization?
Methodological Answer:
- Purity checks : Use preparative HPLC () to isolate impurities.
- Isotopic patterns : Compare experimental vs. theoretical isotopic distributions in MS to detect adducts or degradation (e.g., tert-butyl cleavage; ).
- 2D NMR : HSQC and HMBC correlate signals to distinguish overlapping peaks (e.g., disulfonyl vs. ester carbonyls; ).
Advanced: What mechanistic insights explain the reactivity of the disulfonyl group in nucleophilic substitutions?
Methodological Answer:
The electron-withdrawing nature of sulfonyl groups activates adjacent carbons for nucleophilic attack. Studies on analogous diselenides () suggest:
- Leaving group ability : Sulfonyl oxygen stabilizes transition states via resonance.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity ().
- Steric effects : tert-butyl groups may hinder nucleophile access, requiring optimized reaction geometry ( ).
Advanced: How can computational modeling complement experimental data in studying this compound’s stability?
Methodological Answer:
- DFT calculations : Predict bond dissociation energies (e.g., C–S bonds at ~300 kJ/mol) to assess thermal stability.
- MD simulations : Model solvation effects in aqueous/organic mixtures ().
- Docking studies : Explore interactions with biological targets (e.g., enzyme active sites; ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
